molecular formula C8H12N2 B2621431 (3,5-Dimethylpyridin-2-YL)methanamine CAS No. 780801-80-1

(3,5-Dimethylpyridin-2-YL)methanamine

Cat. No.: B2621431
CAS No.: 780801-80-1
M. Wt: 136.198
InChI Key: PDCOMACPZBDJAI-UHFFFAOYSA-N
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Description

(3,5-Dimethylpyridin-2-YL)methanamine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, featuring two methyl groups at the 3 and 5 positions and an amine group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylpyridin-2-YL)methanamine typically involves the reaction of 3,5-dimethylpyridine with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the formaldehyde and ammonia react to form an imine intermediate, which then reacts with the pyridine derivative to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylpyridin-2-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methyl groups and the amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(3,5-Dimethylpyridin-2-YL)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,5-Dimethylpyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methyl groups can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethylpyridine): Lacks the amine group, making it less reactive in certain chemical reactions.

    (2-Aminopyridine): Lacks the methyl groups, resulting in different chemical properties and reactivity.

    (3,5-Dimethylpyridin-4-amine): The amine group is at a different position, leading to different biological activity and chemical reactivity.

Uniqueness

(3,5-Dimethylpyridin-2-YL)methanamine is unique due to the presence of both methyl groups and the amine group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3,5-dimethylpyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-3-7(2)8(4-9)10-5-6/h3,5H,4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCOMACPZBDJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780801-80-1
Record name (3,5-dimethylpyridin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3,5-Dimethyl-pyridine-2-carbaldehyde oxime (3.15 g, 21.0 mmol), NH4OH (105 mL), ammonium acetate (3.24 g, 42.0 mmol), zinc dust (8.24 g, 126 mol) and EtOH (35 mL) were combined and warmed to 55° C. The mixture was stirred for 20 h, then cooled to ambient temperature and filtered through a celite pad to remove the zinc. The celite pad was thoroughly washed with methanol. The filtrate was concentrated in vacuo and the resulting aqueous mixture was extracted with CH2Cl2 (8×250 mL). The aqueous layer was basified to pH 14 with 10 N NaOH and extracted further with CH2Cl2/i-PrOH, 95:5 (5×250 mL). The combined organic layers were dried over Na2SO4 and concentrate in vacuo. Purification by flash chromatography on silica gel (CH2Cl2/MeOH/NH4OH, 95:4:1) afforded C-(3,5-dimethyl-pyridin-2-yl)-methylamine as an orange oil. 1H NMR (CDCl3) δ 2.26 (s, 3H), 2.28 (s, 3H), 3.91 (s, 2H), 7.24 (s, 1H), 8.23 (s, 1H).
Quantity
3.15 g
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
reactant
Reaction Step Two
Quantity
3.24 g
Type
reactant
Reaction Step Three
Name
Quantity
8.24 g
Type
catalyst
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Five

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